6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine
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Overview
Description
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is a complex organic compound that belongs to the purine family. This compound features a purine core substituted with a benzyloxy group at the 6-position and a furan-2-yl group at the 8-position. The purine structure is a key component in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 6-chloropurine, and introduce the benzyloxy and furan-2-yl groups through nucleophilic substitution and coupling reactions.
Nucleophilic Substitution: The 6-chloropurine is reacted with benzyl alcohol in the presence of a base, such as potassium carbonate, to form 6-(benzyloxy)purine.
Coupling Reaction: The 6-(benzyloxy)purine is then subjected to a coupling reaction with furan-2-boronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and furan-2-yl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-1H-purin-2-amine: Lacks the furan-2-yl group.
8-(Furan-2-yl)-1H-purin-2-amine: Lacks the benzyloxy group.
6-(Methoxy)-8-(furan-2-yl)-1H-purin-2-amine: Has a methoxy group instead of a benzyloxy group.
Uniqueness
6-(Benzyloxy)-8-(furan-2-yl)-1H-purin-2-amine is unique due to the presence of both benzyloxy and furan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
592518-05-3 |
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Molecular Formula |
C16H13N5O2 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
8-(furan-2-yl)-6-phenylmethoxy-7H-purin-2-amine |
InChI |
InChI=1S/C16H13N5O2/c17-16-20-14-12(18-13(19-14)11-7-4-8-22-11)15(21-16)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,17,18,19,20,21) |
InChI Key |
QLTYWTMYIHGNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C4=CC=CO4)N |
Origin of Product |
United States |
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